molecular formula C10H10BrClO3 B12540146 Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate CAS No. 864685-36-9

Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate

Cat. No.: B12540146
CAS No.: 864685-36-9
M. Wt: 293.54 g/mol
InChI Key: LBSIWCCORIORCF-UHFFFAOYSA-N
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Description

Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate is an organic compound with the chemical formula C10H10BrClO3. This compound is characterized by the presence of a bromomethyl group, a chlorophenoxy group, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate typically involves the reaction of 2-(4-(bromomethyl)-2-chlorophenoxy)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Hydrolysis: 2-(4-(bromomethyl)-2-chlorophenoxy)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to changes in enzyme activity, gene expression, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromophenyl)acetate: Similar structure but lacks the chlorophenoxy group.

    Methyl 2-(4-chlorophenyl)acetate: Similar structure but lacks the bromomethyl group.

    Ethyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 2-(4-(bromomethyl)-2-chlorophenoxy)acetate is unique due to the presence of both bromomethyl and chlorophenoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.

Properties

CAS No.

864685-36-9

Molecular Formula

C10H10BrClO3

Molecular Weight

293.54 g/mol

IUPAC Name

methyl 2-[4-(bromomethyl)-2-chlorophenoxy]acetate

InChI

InChI=1S/C10H10BrClO3/c1-14-10(13)6-15-9-3-2-7(5-11)4-8(9)12/h2-4H,5-6H2,1H3

InChI Key

LBSIWCCORIORCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)CBr)Cl

Origin of Product

United States

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